molecular formula C7H14Cl2N4S B1464040 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-19-1

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B1464040
CAS No.: 69389-19-1
M. Wt: 257.18 g/mol
InChI Key: VMRAVKXZQUZZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4S and a molecular weight of 257.18 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride is unique due to its specific combination of the thiadiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-6-9-7(12-10-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRAVKXZQUZZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
Reactant of Route 4
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
Reactant of Route 6
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.